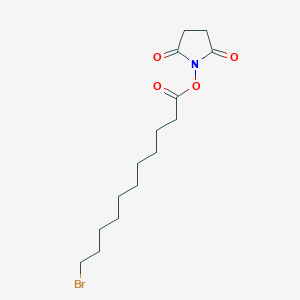
2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole
Descripción general
Descripción
2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMBI and has a molecular formula of C11H14N2O.
Mecanismo De Acción
The mechanism of action of MMBI is not fully understood. However, it is believed that MMBI exerts its effects through the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is responsible for the activation of antioxidant genes. MMBI has also been shown to inhibit the NF-κB pathway, which is responsible for the activation of inflammatory genes.
Biochemical and Physiological Effects:
MMBI has been shown to possess significant antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. MMBI has also been shown to possess significant anti-inflammatory properties. It can inhibit the production of various inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MMBI in lab experiments is its low toxicity. It has been shown to be relatively safe even at high doses. MMBI is also stable under various conditions and can be easily synthesized in large quantities. However, one of the major limitations of using MMBI in lab experiments is its poor solubility in water. This can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of MMBI. One of the major areas of research is the development of MMBI-based drugs for the treatment of various diseases. MMBI has also been studied for its potential use in the field of nanotechnology. It can be used as a coating material for various nanoparticles and can improve their stability and efficacy. MMBI has also been studied for its potential use in the field of food preservation. It can inhibit the growth of various food spoilage microorganisms and can extend the shelf life of various food products.
Conclusion:
In conclusion, 2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized and possesses significant antioxidant and anti-inflammatory properties. MMBI has been studied for its potential use in the field of medicine, agriculture, and nanotechnology. There are several future directions for the study of MMBI, and it holds great promise for the development of new drugs and technologies.
Aplicaciones Científicas De Investigación
MMBI has been extensively studied for its potential applications in various fields. One of the major applications of MMBI is in the field of medicine. It has been shown to possess significant antioxidant properties and can protect cells from oxidative stress. MMBI has also been studied for its potential use as a radioprotective agent. It can protect cells from radiation-induced damage and has been shown to increase the survival rate of mice exposed to lethal doses of radiation.
MMBI has also been studied for its potential use in the field of agriculture. It has been shown to possess significant antifungal properties and can inhibit the growth of various fungal species. MMBI has also been studied for its potential use as a plant growth regulator. It can increase the yield of various crops and can also improve their quality.
Propiedades
IUPAC Name |
2-(methoxymethyl)-5,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-4-9-10(5-8(7)2)13-11(12-9)6-14-3/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDXEZOJUFUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxymethyl-5,6-dimethyl-1H-benzoimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
![Undecanamide, 11-bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-](/img/structure/B1416391.png)



![1-[3-Fluoro-2-(2-methoxyethoxy)phenyl]-ethylamine hydrochloride](/img/structure/B1416398.png)

![8-Chloro-N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1416401.png)

![Heptanoic acid, 7-[(phenylmethoxy)amino]-, ethyl ester](/img/structure/B1416408.png)


![3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride](/img/structure/B1416411.png)
![3-(2-{2-[2-(Tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethoxy)-propionic acid](/img/structure/B1416413.png)